![molecular formula C8H20ClNO B1383316 2-[(3,3-二甲基丁基)氨基]乙醇盐酸盐 CAS No. 1803606-48-5](/img/structure/B1383316.png)

2-[(3,3-二甲基丁基)氨基]乙醇盐酸盐

描述

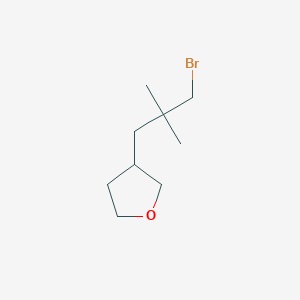

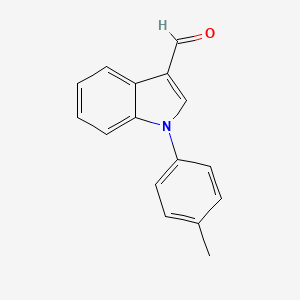

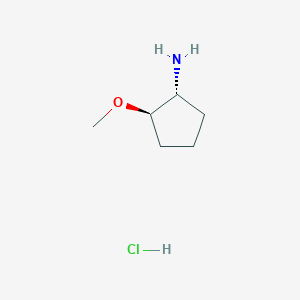

“2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H20ClNO . It has a molecular weight of 181.7 g/mol .

Molecular Structure Analysis

The molecular structure of “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol” (without the hydrochloride) is represented by the InChI string:InChI=1S/C8H19NO/c1-7(8(2,3)4)9-5-6-10/h7,9-10H,5-6H2,1-4H3 . This indicates that the molecule contains a secondary amine group attached to a tertiary carbon atom, which is part of a dimethylbutan-2-yl group. Physical And Chemical Properties Analysis

The compound “2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride” has a molecular weight of 181.7 g/mol and a formula of C8H20ClNO . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The topological polar surface area is 32.3 Ų . The compound is covalently bonded and has a complexity of 85.7 .科学研究应用

- Hindered amine light stabilizers (HALS) are used as stabilizers in plastics and polymers . These compounds are typically derivatives of tetramethylpiperidine and are primarily used to protect the polymers from the effects of photo-oxidation . They are also increasingly being used as thermal stabilizers .

- HALS do not absorb UV radiation, but act to inhibit degradation of the polymer by continuously and cyclically removing free radicals that are produced by photo-oxidation of the polymer . This process is sometimes referred to as the Denisov cycle .

- HALS’s high efficiency and longevity are due to this cyclic process wherein the HALS are regenerated rather than consumed during the stabilization process .

- Hindered amine light stabilizers (HALS) are used in aqueous and solvent-based applications for paints and coatings . The demand for paints and coatings that cover ever greater surfaces per liter without compromising long-term protection continues to rise .

- As a pioneer in this special area of coatings technology, BASF draws on decades of experience and the broadest, most diverse portfolio of light stabilizers in our industry .

- The range can be roughly divided into two main technologies: filters that block ultraviolet radiation and scavengers that “hunt down” and eliminate free radicals within the coating .

Polymer Stabilization

Coatings

UV Degradation Protection

- Hindered amines are often used in the synthesis of pharmaceuticals . The steric hindrance provided by these amines can improve the stability of the drug molecule, increase its lipophilicity, and influence its binding to biological targets .

- For example, the antihistamine drug loratadine contains a tertiary butyl group, a type of hindered amine . This group improves the drug’s selectivity for histamine receptors, reducing unwanted side effects .

- Hindered amines are used in the synthesis of certain pesticides . The steric hindrance of these amines can improve the stability of the pesticide molecule, increasing its effectiveness .

- For example, the insecticide fenvalerate contains a cyclohexylmethyl group, a type of hindered amine . This group improves the insecticide’s stability, allowing it to remain effective for longer periods of time .

- Hindered amines are used as antioxidants in certain food products . These compounds can prevent the oxidation of fats and oils, extending the shelf life of the product .

- For example, the antioxidant butylated hydroxytoluene (BHT) contains a tert-butyl group, a type of hindered amine . This group improves the antioxidant’s stability, allowing it to effectively prevent oxidation over a long period of time .

Pharmaceuticals

Agriculture

Food Industry

属性

IUPAC Name |

2-(3,3-dimethylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-7(8(2,3)4)9-5-6-10;/h7,9-10H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJYPHMLPRJMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride | |

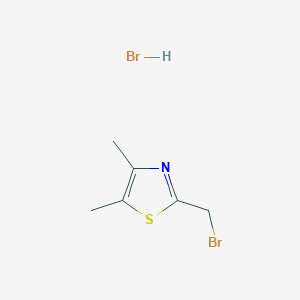

Retrosynthesis Analysis

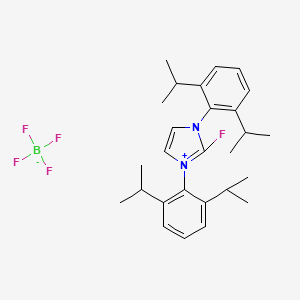

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

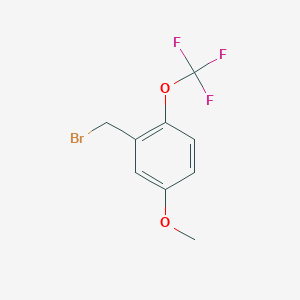

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1383236.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)